![molecular formula C24H27N3O4S B7563241 3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7563241.png)
3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide
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Overview
Description
3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes.
Mechanism of Action
3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide X acts as a potent inhibitor of the target enzyme by binding to its active site and preventing its activity. This inhibition leads to the accumulation of specific cellular components, resulting in the disruption of various cellular processes. The exact mechanism of action of 3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide X is still being studied, but it is believed to involve the disruption of specific signaling pathways that are critical for the regulation of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide X are still being studied, but early research suggests that it may have a significant impact on the regulation of various cellular processes. In particular, 3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide X has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide X for lab experiments is its high potency and specificity as an inhibitor of the target enzyme. This makes it an attractive tool for studying the role of this enzyme in various biological processes. However, one of the limitations of 3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide X is its potential toxicity, which may limit its use in certain experimental systems.
Future Directions
There are several potential future directions for the study of 3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide X. One area of interest is the development of new cancer therapies based on its ability to inhibit the growth of cancer cells. Another potential direction is the study of its role in the regulation of specific cellular processes, which may lead to the development of new drugs for the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide X and its potential side effects, which may inform future drug development efforts.
Synthesis Methods
The synthesis of 3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide X involves several steps, including the reaction of 3-nitrobenzenesulfonyl chloride with N-(2-furylmethyl)-N-(2-piperidin-1-ylethyl)amine, followed by reduction of the nitro group to an amino group, and finally, coupling with 3-(chlorocarbonyl)benzoic acid. The resulting compound is purified by column chromatography and recrystallization, yielding 3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide X in high purity.
Scientific Research Applications
3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide X has been extensively studied for its potential use in various scientific research applications. One of the major areas of interest is its use as an inhibitor of a specific enzyme that plays a crucial role in various biological processes. This enzyme is involved in the regulation of cell growth, differentiation, and apoptosis, making it an attractive target for the development of new drugs for the treatment of cancer and other diseases.
properties
IUPAC Name |
3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c28-24(25-18-22(23-13-8-16-31-23)27-14-5-2-6-15-27)19-9-7-10-20(17-19)26-32(29,30)21-11-3-1-4-12-21/h1,3-4,7-13,16-17,22,26H,2,5-6,14-15,18H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFQMJYCQLFKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide |
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